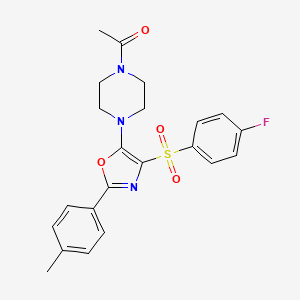

![molecular formula C23H18BrN5 B2715042 3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-04-1](/img/structure/B2715042.png)

3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of organic compounds known as triazoloquinazolines . These are aromatic heterocyclic compounds containing a quinazoline moiety where the two nitrogen atoms are part of a triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a fused ring system incorporating a triazole ring and a quinazoline ring . The π-π interactions between the heterocyclic part and π-donating substituents could play a role in its properties .

Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the formation of multiple bonds in a cascade process . This could include the formation of two C–C and two C–N bonds .

Applications De Recherche Scientifique

Antihistaminic Agents and Sedation Studies A series of novel triazoloquinazolinone derivatives have been synthesized, showing significant in vivo H(1)-antihistaminic activity on conscious guinea pigs. These compounds protect animals from histamine-induced bronchospasm. Notably, a specific derivative was identified as the most active compound, exhibiting comparable potency to chlorpheniramine maleate but with notably less sedation, suggesting potential as a new class of H1-antihistamines (Alagarsamy, Shankar, & Murugesan, 2008); (Alagarsamy, Kavitha, & Murugan, 2007).

Antimicrobial and Nematicidal Properties Research into triazoloquinazolinylthiazolidinones has revealed a new class of antimicrobial and nematicidal agents. These compounds show significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Some derivatives exhibited potent antimicrobial and nematicidal properties comparable to standard treatments, highlighting their potential as new therapeutic agents (Reddy, Kumar, & Sunitha, 2016).

Adenosine Receptor Antagonism Derivatives of triazoloquinazoline have been identified as potent adenosine receptor (AR) antagonists, showing selective affinity for the A3AR subtype. This discovery includes multitarget antagonists that offer a new approach to designing AR antagonists, potentially leading to new therapeutic agents for diseases where adenosine plays a key role (Kim, Ji, & Jacobson, 1996).

Synthetic Methodologies and Chemical Properties Innovative synthetic methodologies have been developed for constructing triazoloquinazolines, showcasing the versatility of these compounds in chemical synthesis. These methods involve multicomponent domino protocols that enable the efficient synthesis of complex fused N-heterocycles, demonstrating the compounds' utility in advancing synthetic chemistry (Jia, Xu, & Zhou, 2015).

Photophysical Properties Studies on substituted triazoloquinazolines have revealed their potential as fluorescent probes due to their unique photophysical properties. These compounds exhibit broad-wavelength emission and high fluorescent quantum yields, making them candidates for applications in material science and as fluorescent markers in biological systems (Kopotilova, Moshkina, & Nosova, 2023).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOHXIXGKXMQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2714963.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![2-(2,3-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714969.png)

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)

![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)

![4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2714972.png)

![8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2714973.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)